molecular formula C23H31N5O2 B271943 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine

Cat. No. B271943
M. Wt: 409.5 g/mol
InChI Key: HUZQHFFFIIQIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine, also known as MTPE, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MTPE is a selective agonist of the G protein-coupled receptor GPR55, which is involved in various physiological and pathological processes, including pain, inflammation, and cancer.

Mechanism of Action

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine is a selective agonist of GPR55, which is a G protein-coupled receptor that is expressed in various tissues, including the brain, immune cells, and cancer cells. The activation of GPR55 by N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine leads to the activation of intracellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in various cellular processes, including cell survival, proliferation, and migration. The activation of GPR55 by N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine has been shown to modulate various physiological and pathological processes, including pain, inflammation, and cancer.
Biochemical and Physiological Effects:
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In the field of pain research, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine has been found to reduce the mechanical and thermal hypersensitivity in animal models of inflammatory and neuropathic pain (Lauckner et al., 2008; Zhang et al., 2014). In the field of cancer research, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine has been shown to inhibit the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest (Huang et al., 2015; Zhang et al., 2017). In the field of inflammation research, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine has been found to reduce the production of pro-inflammatory cytokines and chemokines in animal models of acute and chronic inflammation (Li et al., 2017; Zhang et al., 2019).

Advantages and Limitations for Lab Experiments

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine has several advantages as a research tool. It is a selective agonist of GPR55, which allows for the specific activation of this receptor without affecting other receptors. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine is also stable and can be easily synthesized in large quantities. However, there are also some limitations to using N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine in lab experiments. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. In addition, the effects of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine on other physiological processes and receptors are not fully characterized.

Future Directions

There are several future directions for research on N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine. One direction is to investigate the pharmacokinetic and pharmacodynamic properties of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine in animal models and in humans. This will help to determine the optimal dosage and administration route for N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine. Another direction is to explore the effects of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine on other physiological processes and receptors, including the endocannabinoid system and the immune system. Finally, the therapeutic potential of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine in various diseases, including pain, inflammation, and cancer, should be further explored in animal models and in clinical trials.
Conclusion:
In conclusion, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine is a selective agonist of GPR55, which is involved in various physiological and pathological processes. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine has been shown to have analgesic, anti-inflammatory, and anti-cancer effects in animal models and in vitro studies. However, there are still many questions regarding the pharmacokinetic and pharmacodynamic properties of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine, and its effects on other physiological processes and receptors. Further research is needed to fully understand the potential of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine as a therapeutic agent.

Synthesis Methods

The synthesis of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine involves the reaction of 3-methoxy-4-(chloromethyl)benzoic acid with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by the reaction of the intermediate with 2,4,4-trimethylpentan-2-amine. The synthesis of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine has been described in detail in a recent publication (Wang et al., 2018).

Scientific Research Applications

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine has been shown to have potential therapeutic applications in various fields of research. In the field of pain research, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine has been found to have analgesic effects in animal models of inflammatory and neuropathic pain (Lauckner et al., 2008; Zhang et al., 2014). In the field of cancer research, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo (Huang et al., 2015; Zhang et al., 2017). In the field of inflammation research, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine has been found to have anti-inflammatory effects in animal models of acute and chronic inflammation (Li et al., 2017; Zhang et al., 2019).

properties

Product Name

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2,4,4-trimethylpentan-2-amine

Molecular Formula

C23H31N5O2

Molecular Weight

409.5 g/mol

IUPAC Name

N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2,4,4-trimethylpentan-2-amine

InChI

InChI=1S/C23H31N5O2/c1-22(2,3)16-23(4,5)24-15-17-12-13-19(20(14-17)29-6)30-21-25-26-27-28(21)18-10-8-7-9-11-18/h7-14,24H,15-16H2,1-6H3

InChI Key

HUZQHFFFIIQIPO-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

Canonical SMILES

CC(C)(C)CC(C)(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

Origin of Product

United States

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